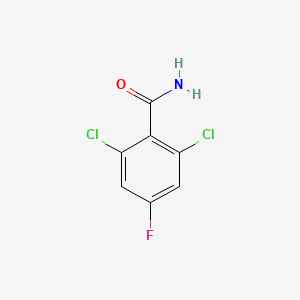

2,6-Dichloro-4-fluorobenzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKGBEFRQOIUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to 2,6-Dichloro-4-fluorobenzaldehyde (B1424262) (Precursor)

2,6-Dichloro-4-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals. patsnap.com Traditional methods for synthesizing benzaldehydes, such as the halogenation and subsequent hydrolysis of toluene, are often associated with environmental concerns and low yields. patsnap.com Modern methodologies have focused on cleaner and more efficient routes.

A significant advancement in the synthesis of 2,6-dichloro-4-fluorobenzaldehyde involves a Grignard exchange reaction followed by formylation. patsnap.com This method utilizes 1,3-dichloro-2-fluoro-5-iodobenzene (B2439044) as the starting material.

The process unfolds in the following key steps:

Preparation of Isopropylmagnesium Chloride Grignard Reagent: Magnesium chips are activated, and a solution of 2-chloropropane (B107684) in tetrahydrofuran (B95107) (THF) is added to prepare the Grignard reagent. patsnap.com

Grignard Exchange: The prepared isopropylmagnesium chloride is then reacted with 2,6-dichloro-4-fluoroiodobenzene (B1452952) in THF at low temperatures (ranging from -20°C to 10°C) to form a phenylmagnesium chloride Grignard reagent. patsnap.com

Formylation: This newly formed Grignard reagent undergoes a formylation reaction with N,N-dimethylformamide (DMF). patsnap.com

Hydrolysis and Purification: The reaction mixture is then hydrolyzed with dilute hydrochloric acid to yield the crude 2,6-dichloro-4-fluorobenzaldehyde, which is subsequently purified. patsnap.com

This protocol is noted for its use of readily available raw materials and for providing a stable and straightforward operation suitable for larger-scale production. patsnap.com

Optimization of the Grignard-based synthesis focuses on controlling reaction conditions to maximize yield and purity. Key parameters that are often fine-tuned include reaction temperature, the rate of addition of reagents, and the concentration of the Grignard reagent. For instance, the Grignard exchange reaction has been successfully carried out at temperatures including 0°C, -10°C, and -20°C, with the concentration of the isopropylmagnesium chloride Grignard reagent being a critical factor. patsnap.com The final purification of the crude product is essential to achieve the desired high-purity 2,6-dichloro-4-fluorobenzaldehyde. patsnap.com This method is reported to result in high reaction purity and yield. patsnap.com

Targeted Synthesis of 2,6-Dichloro-4-fluorobenzamide

The conversion of 2,6-dichloro-4-fluorobenzaldehyde to this compound is a critical step. This transformation is typically achieved through amidation or condensation reactions.

While specific literature detailing the direct amidation of 2,6-dichloro-4-fluorobenzaldehyde into this compound is not extensively available in the provided search results, the general principles of benzaldehyde (B42025) amidation can be applied. This would typically involve a two-step process:

Oxidation: The aldehyde group of 2,6-dichloro-4-fluorobenzaldehyde is first oxidized to a carboxylic acid (2,6-dichloro-4-fluorobenzoic acid).

Amidation: The resulting carboxylic acid is then reacted with an ammonia (B1221849) source, often in the presence of a coupling agent, to form the amide.

Alternatively, a direct reductive amination followed by oxidation could be a potential pathway, though this is a more complex route.

Condensation reactions represent another viable pathway. For instance, the reaction of 2,6-dichloro-4-fluorobenzaldehyde with a suitable nitrogen-containing nucleophile under specific conditions could lead to the formation of an imine or a related intermediate, which could then be converted to the desired benzamide (B126).

Furthermore, eco-friendly approaches, such as microwave-assisted and ultrasonication-assisted synthesis, have been successfully employed for the synthesis of other complex benzamide derivatives and could potentially be adapted for the synthesis of this compound. nih.gov

Derivatization Strategies for Analogues and Scaffold Exploration

The this compound scaffold can be modified to create a library of analogues for various research applications. Derivatization can be targeted at several positions on the molecule:

Amide Nitrogen: The hydrogen atoms on the amide nitrogen can be substituted with various alkyl or aryl groups to explore the impact on the compound's properties.

Aromatic Ring: The fluorine and chlorine atoms on the benzene (B151609) ring can potentially be substituted through nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the chlorine and amide groups can make this challenging.

Aldehyde Precursor: Derivatization can also occur at the precursor stage. For example, using different substituted benzaldehydes in the initial synthesis can lead to a wide range of final benzamide products. The synthesis of related compounds like 2-chloro-6-fluorobenzaldehyde (B137617) and 4-chloro-2,6-difluorobenzaldehyde (B1586149) demonstrates the feasibility of creating diverse halogenated benzaldehyde precursors. wikipedia.orgsigmaaldrich.com

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its chemical and physical properties for specific applications.

Synthesis of Thiosemicarbazide (B42300) and Urea (B33335) Derivatives of Benzamides

The generation of thiosemicarbazide and urea derivatives from this compound typically proceeds through the formation of a reactive isothiocyanate or isocyanate intermediate.

To synthesize thiosemicarbazide derivatives, 2,6-dichloro-4-fluorobenzoyl chloride is first converted to 2,6-dichloro-4-fluorobenzoyl isothiocyanate. This reaction is commonly achieved by treating the benzoyl chloride with a thiocyanate (B1210189) salt, like potassium or ammonium (B1175870) thiocyanate, in an appropriate solvent such as acetone. The resulting isothiocyanate is a versatile intermediate that readily reacts with various hydrazides or hydrazines to produce the target N-(2,6-dichloro-4-fluorobenzoyl)thiosemicarbazide derivatives. Thiosemicarbazides are recognized as important intermediates for the creation of pharmaceutically and biologically active compounds. nih.gov

A similar strategy is employed for the synthesis of urea derivatives. In this case, 2,6-dichloro-4-fluorobenzoyl chloride is reacted with a cyanate (B1221674) salt to form 2,6-dichloro-4-fluorobenzoyl isocyanate. This isocyanate can then be coupled with a diverse range of amines or anilines to yield the corresponding N-(2,6-dichloro-4-fluorobenzoyl)urea derivatives. researchgate.netnih.gov The development of novel urea and thiourea (B124793) derivatives is an active area of research aimed at discovering new antimicrobial agents. researchgate.net

Table 1: Synthesis of Thiosemicarbazide Derivatives of this compound

| Starting Material | Reagent | Intermediate | Final Product |

|---|---|---|---|

| 2,6-dichloro-4-fluorobenzoyl chloride | Potassium thiocyanate | 2,6-dichloro-4-fluorobenzoyl isothiocyanate | N-(2,6-dichloro-4-fluorobenzoyl)thiosemicarbazides |

Table 2: Synthesis of Urea Derivatives of this compound

| Starting Material | Reagent | Intermediate | Final Product |

|---|---|---|---|

| 2,6-dichloro-4-fluorobenzoyl chloride | Sodium cyanate | 2,6-dichloro-4-fluorobenzoyl isocyanate | N-(2,6-dichloro-4-fluorobenzoyl)ureas |

Incorporation of Diverse Functional Groups and Substituents

To investigate the structure-activity relationships of compounds derived from this compound, a variety of functional groups and substituents can be introduced into its structure.

A primary method for functionalization is the nucleophilic aromatic substitution of the fluorine atom at the C-4 position. The presence of two ortho-chloro groups and the benzamide group activates the ring, making the fluorine atom susceptible to displacement by a range of nucleophiles. This allows for the introduction of functionalities such as amines, alkoxides, and thiolates, creating a diverse library of 4-substituted 2,6-dichlorobenzamide (B151250) derivatives. google.com

Modifications can also be made to the benzamide nitrogen. The amide hydrogens can be substituted with alkyl or aryl groups through reactions with corresponding halides in the presence of a base.

While the deactivating nature of the chloro and benzamide groups presents a challenge for electrophilic substitution on the aromatic ring, such reactions are not impossible. Under specific conditions, functional groups like nitro or sulfonyl groups can be introduced. A resulting nitro group can be subsequently reduced to an amino group, which can then be used in further synthetic transformations, such as diazotization and coupling reactions.

Table 3: Examples of Incorporated Functional Groups and Substituents

| Position of Substitution | Reaction Type | Incorporated Functional Group |

|---|---|---|

| C-4 | Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thiolato |

| Amide Nitrogen | N-alkylation/N-arylation | Alkyl, Aryl |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro, Sulfonyl |

Advanced Spectroscopic Characterization and Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,6-Dichloro-4-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular architecture.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple.

The aromatic region would display a signal corresponding to the two equivalent protons (H-3 and H-5) on the dichlorofluorophenyl ring. Due to coupling with the adjacent fluorine atom at the para position, this signal would likely appear as a doublet. The amide group (-CONH₂) protons would typically present as two broad singlets in the downfield region of the spectrum, although their chemical shift and appearance can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3, H-5 | 7.3 - 7.6 | Doublet (d) |

Carbon-¹³ (¹³C) NMR for Carbon Framework Analysis

Carbon-¹³ (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the seven carbon atoms. The carbonyl carbon (C=O) of the amide group is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. chemicalbook.com The aromatic carbons will appear in the 110-160 ppm region. The carbon atom attached to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to the chlorine atoms (C-2 and C-6) will also have their chemical shifts influenced by the electronegative halogens. The carbon attached to the amide group (C-1) and the carbons ortho to the fluorine (C-3 and C-5) will also show distinct signals. Spectroscopic data from related compounds like 2,6-dichlorophenol (B41786) and 2,6-difluorobenzamide (B103285) can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162 - 168 |

| C-F | 155 - 165 (d, ¹JCF) |

| C-Cl | 130 - 140 |

| C-H | 115 - 125 |

Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. icpms.cz The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly informative. The chemical shift of the fluorine atom is highly dependent on its electronic environment.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-4 position. The chemical shift of this signal would be influenced by the electron-withdrawing chlorine atoms and the amide group. In comparison to fluorobenzene, which has a chemical shift of approximately -113 ppm, the presence of two ortho-chloro substituents and a para-amide group would likely shift this signal. colorado.edu The signal may appear as a triplet due to coupling with the two ortho protons (H-3 and H-5).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Key expected absorptions include the N-H stretching vibrations of the primary amide group, which typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption expected around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1600 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will appear in the 1600-1400 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be present in the fingerprint region (below 1400 cm⁻¹). Theoretical studies on similar molecules, such as 2,6-dichlorobenzamide (B151250), can provide more precise predictions of these vibrational frequencies. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3400 - 3200 |

| Amide (C=O) | C=O Stretch (Amide I) | ~1650 |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1400 |

| C-F | C-F Stretch | 1250 - 1000 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong. The C=C stretching vibrations of the benzene (B151609) ring will give rise to intense bands. The C-Cl symmetric stretching vibrations will also be prominent. The C=O stretching of the amide group is typically weaker in Raman than in IR spectra. As with IR spectroscopy, computational studies on related molecules like 2,6-dichlorobenzamide can aid in the assignment of Raman active modes. nih.gov Raman spectroscopy is a valuable tool for obtaining a complete vibrational profile of the molecule. bruker.com

Table 5: Predicted Raman Active Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing | Strong, characteristic |

| Aromatic C=C | C=C Stretch | 1600 - 1400 |

| C-Cl | Symmetric C-Cl Stretch | Strong |

| C-F | C-F Stretch | Moderate |

Mass Spectrometry in Elucidating Molecular Structures and Fragmentation Patterns

Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion peak ([M]⁺). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for any chlorine-containing fragments. The primary fragmentation pathways for benzamides typically involve the loss of the amide group (-NH₂) or the carbonyl group (-C=O). dcu.ie

For this compound, key fragmentation steps would likely include:

Loss of the amino group: [M - NH₂]⁺

Loss of the entire amide functionality: [M - CONH₂]⁺ to form a dichlorofluorophenyl cation.

Cleavage of a chlorine atom: [M - Cl]⁺

Successive loss of chlorine and other fragments.

The mass spectrum of 2,6-dichlorobenzamide shows a prominent molecular ion peak and significant fragments corresponding to the loss of the amide group and chlorine atoms. nist.govnih.govmassbank.eu It is anticipated that this compound would exhibit a similar pattern, with the fluorine atom influencing the relative stability and abundance of the resulting fragment ions.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [C₇H₄Cl₂FNO]⁺ (M⁺) | 209 | Molecular Ion |

| [C₇H₂Cl₂FO]⁺ | 193 | Loss of NH₂ |

| [C₆H₂Cl₂F]⁺ | 163 | Loss of CONH₂ |

| [C₇H₄ClFNO]⁺ | 174 | Loss of Cl |

Note: The m/z values are calculated based on the most abundant isotopes.

Chromatographic Methodologies for Purity Profiling and Separation

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would be most suitable. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for purity profiling would involve:

Column: A C18 reversed-phase column is a standard choice for separating aromatic compounds. doi.orgsielc.com

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is common. doi.orgsielc.com The gradient would be adjusted to ensure the separation of the main compound from any potential impurities, which could include starting materials, by-products, or degradation products.

Detection: A UV detector is typically used, with the detection wavelength set to the absorbance maximum of this compound.

The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. While a specific HPLC method for this compound is not published, methods for similar halogenated compounds are well-established and would be adapted for this analysis. doi.orgsielc.comoncotarget.com

Table 2: Illustrative HPLC Parameters for Purity Analysis of Halogenated Benzamides

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC-MS analysis is feasible.

In a typical GC-MS analysis:

The sample is injected into the GC, where it is vaporized.

The vaporized sample is carried by an inert gas (like helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and interactions with the phase.

The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is detected.

GC-MS analysis of related compounds like 2,6-dichlorobenzamide has been successfully performed. nih.govresearchgate.net A patent for the preparation of 2,6-dichloro-3-fluorobenzonitrile, a closely related precursor, also utilizes GC to monitor reaction completion and purity, indicating the suitability of this technique for such compounds. google.com The resulting mass spectrum from the MS detector provides confirmation of the identity of the eluted compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For the analogous compound, 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to investigate its molecular properties. These theoretical methods are instrumental in predicting molecular geometry, spectroscopic characteristics, and energetic profiles.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,6-dichloro-4-fluoro phenol, DFT calculations have been used to determine optimized bond lengths and bond angles. While the precise values for 2,6-dichloro-4-fluorobenzamide would differ due to the electronic and steric influences of the amide group, the general structural parameters of the shared dichlorofluorophenyl ring are expected to be similar.

Table 1: Representative Optimized Geometrical Parameters for the 2,6-dichloro-4-fluorophenyl Moiety (Based on 2,6-dichloro-4-fluoro phenol DFT data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (in ring) | ~1.38-1.40 | C-C-C (in ring) | ~118-121 |

| C-Cl | ~1.74 | C-C-Cl | ~119-121 |

| C-F | ~1.35 | C-C-F | ~118-120 |

Note: These values are illustrative and based on data for 2,6-dichloro-4-fluoro phenol. The presence of the benzamide (B126) group in place of the hydroxyl group would cause slight variations in these parameters.

Energetic calculations accompanying geometry optimization provide the total energy of the molecule in its ground state. These calculations are fundamental for determining the relative stability of different conformations and for calculating other thermodynamic properties.

DFT calculations are also a reliable method for predicting spectroscopic data, which can aid in the characterization of compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to simulate an IR spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For the this compound molecule, key predicted vibrations would include the N-H and C=O stretching frequencies of the amide group, in addition to the C-Cl, C-F, and aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). These theoretical shifts are valuable for assigning signals in experimental NMR spectra. For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as those of the amide group, taking into account the electron-withdrawing effects of the halogen substituents.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Theoretical methods provide a detailed picture of how electrons are distributed and the nature of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For the related 2,6-dichloro-4-fluoro phenol, the HOMO and LUMO energies have been calculated. In this compound, the presence of the amide group, which can act as both a hydrogen bond donor and acceptor and has a significant resonance effect, would influence the energies and distributions of the frontier orbitals compared to the phenol.

Table 2: Representative Frontier Molecular Orbital Data (Based on 2,6-dichloro-4-fluoro phenol DFT data)

| Parameter | Energy (eV) |

| E(HOMO) | - |

| E(LUMO) | - |

| HOMO-LUMO Gap | - |

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. This provides insight into the charge distribution and helps to identify electrophilic and nucleophilic sites. In molecules like this compound, the electronegative halogen atoms (Cl and F) and the oxygen and nitrogen atoms of the amide group are expected to carry partial negative charges, while the carbon atoms attached to them would have partial positive charges.

Calculations on 2,6-dichloro-4-fluoro phenol have shown the distribution of Mulliken charges, which helps in understanding the electrostatic potential of the molecule. A similar analysis for this compound would reveal the influence of the amide functionality on the charge distribution across the entire molecule.

Table 3: Illustrative Mulliken Atomic Charges (Based on 2,6-dichloro-4-fluoro phenol DFT data)

| Atom | Partial Charge (a.u.) |

| C (bonded to F) | - |

| F | - |

| C (bonded to Cl) | - |

| Cl | - |

| C (aromatic) | - |

| H (aromatic) | - |

| C (amide) | - |

| O (amide) | - |

| N (amide) | - |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors, derived from the conceptual DFT framework, provide a quantitative basis for comparing the reactivity of different molecules. Local reactivity descriptors, such as the Fukui function, can further pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of molecules over time. For this compound, MD simulations can provide critical insights into the molecule's flexibility, preferred shapes (conformers), and the dynamics of the amide group's rotation, which is pivotal for its interaction with biological targets.

At the core of MD simulations is the force field, a set of empirical energy functions and parameters that define the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field. For halogenated compounds like this compound, specialized parameters are often necessary to accurately model the behavior of the chlorine and fluorine atoms, including their size, charge distribution, and ability to form halogen bonds. nih.gov Force fields such as AMBER or CHARMM, with appropriate modifications for halogens, are commonly employed for such simulations. nih.gov

The simulation process begins with the creation of an initial 3D structure of the molecule, which is then placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated at a specific pressure, after which the production simulation is run for a duration ranging from nanoseconds to microseconds, depending on the process being studied. rsc.org

During the simulation, the trajectories of all atoms are saved at regular intervals. Analysis of these trajectories can reveal the conformational preferences of the molecule. For this compound, a key aspect to investigate would be the rotational barrier around the C-C bond connecting the phenyl ring and the amide group. The steric hindrance from the two ortho-chloro substituents is expected to significantly influence the preferred orientation of the amide group relative to the aromatic ring.

The following table outlines typical parameters that would be used in a molecular dynamics simulation study of this compound.

| Parameter | Value/Description |

| Force Field | AMBER or CHARMM with custom parameters for halogenated compounds |

| Solvent | Explicit water model (e.g., TIP3P) |

| Simulation Box | Cubic or rectangular with periodic boundary conditions |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

| Constraints | SHAKE algorithm on bonds involving hydrogen |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Dihedral Angle Analysis, Radial Distribution Functions |

The results from such simulations can provide a detailed understanding of the conformational behavior of this compound, which is essential for understanding its structure-activity relationship.

Non-Linear Optical (NLO) Property Theoretical Studies

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules. mdpi.com These properties are of significant interest in materials science for applications in optoelectronics and photonics. For this compound, theoretical calculations can elucidate its potential as an NLO material.

NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The response of the material is described by the induced polarization, which can be expanded as a power series of the applied electric field. The coefficients of this expansion are the hyperpolarizabilities, which quantify the NLO response. The first hyperpolarizability (β) is responsible for second-harmonic generation, a key NLO phenomenon.

DFT calculations are a common choice for predicting NLO properties due to their balance of accuracy and computational cost. mdpi.com The selection of the functional and basis set is crucial for obtaining reliable results. For organic molecules, hybrid functionals like B3LYP are often used in conjunction with Pople-style basis sets such as 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution, especially in the presence of electronegative atoms like chlorine and fluorine. scispace.com

The calculation typically involves optimizing the molecular geometry to its ground state and then computing the electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The presence of electron-withdrawing groups (the two chlorine atoms and the fluorine atom) and an electron-donating or withdrawing amide group on the aromatic ring can lead to significant intramolecular charge transfer, which is a key factor for a large NLO response.

Below is a table of theoretically predictable NLO properties for this compound. The values are illustrative of the type of data generated from DFT calculations.

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the molecule's overall polarity, arising from the separation of positive and negative charges. |

| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A tensor quantity that describes the second-order NLO response of the molecule. |

The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for NLO applications. By comparing the calculated β value of this compound with that of well-known NLO materials like urea (B33335), researchers can assess its promise for use in NLO devices. Theoretical studies can also explore how modifications to the molecular structure, such as changing the substituent groups, could further enhance its NLO properties.

Structure Activity Relationship Sar and Molecular Design Principles

Methodological Frameworks for SAR Assessment

The assessment of structure-activity relationships is guided by systematic frameworks, with (Quantitative) Structure-Activity Relationship ((Q)SAR) models being a cornerstone. wikipedia.org These computational and mathematical models aim to establish a statistically significant correlation between the chemical structure of a compound and its biological activity. mdpi.com

A key methodological framework is provided by the Organisation for Economic Co-operation and Development (OECD). The OECD's guidance on (Q)SAR model validation establishes five core principles to ensure models are reliable for regulatory purposes:

A defined endpoint: The model must predict a specific and unambiguous biological or physicochemical property. flashpointsrl.commemberclicks.net

An unambiguous algorithm: The method used to generate the model must be transparent and clearly defined. flashpointsrl.commemberclicks.net

A defined domain of applicability: The scope of chemical structures for which the model can reliably make predictions must be clearly specified. flashpointsrl.commemberclicks.net

Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be rigorously evaluated using statistical metrics. flashpointsrl.commemberclicks.net

A mechanistic interpretation, if possible: A plausible explanation for the observed structure-activity relationship should be provided. flashpointsrl.commemberclicks.net

The OECD (Q)SAR Assessment Framework (QAF) further provides a harmonized structure for the regulatory assessment of models and their predictions. oecd.orgoecd.org This framework is applicable to any (Q)SAR model, including those that would be used to predict the activity of 2,6-Dichloro-4-fluorobenzamide, irrespective of the modeling technique or the biological endpoint being studied. oecd.orgkreatis.eu Such frameworks are crucial for leveraging computational methods in drug discovery and risk assessment, allowing for the prediction of activities for new chemicals and prioritizing experimental testing. wikipedia.org

Correlating Structural Modifications with Chemical and Biochemical Interactions

The biological activity of a benzamide (B126) derivative is intrinsically linked to its pattern of substitution, which dictates its interactions with a biological target. Modifying the benzamide scaffold, even subtly, can lead to significant changes in biochemical outcomes.

For instance, in the development of ligands for dopamine (B1211576) receptors, substituted benzamides like Raclopride have been shown to bind with high selectivity to D-2 receptors in the brain. nih.govosti.gov The specific substitutions on the benzamide ring are critical for achieving this selectivity and the optimal kinetics for applications like positron emission tomography (PET). nih.gov Similarly, in the pursuit of σ-receptor ligands, structural modifications to the amine portion of aminobutyl-benzamides dramatically impact binding affinity and selectivity for σ1 and σ2 subtypes. nih.gov Research has shown that the size of fused rings and the location of a nitrogen atom within them are key determinants of binding affinity. nih.gov

The introduction of different functional groups can also modulate activity through various mechanisms. Studies on amino-substituted benzamide derivatives have shown that the number and position of hydroxy groups can significantly enhance antioxidant capacity. acs.org This enhancement is attributed to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding. acs.org The table below illustrates how specific structural changes on a benzamide core can correlate with observed biochemical effects, based on findings from related compounds.

| Structural Modification | Example Compound Class | Observed Biochemical Effect | Reference |

|---|---|---|---|

| Variation of amine ring size and nitrogen position | Aminobutyl-benzamides | Dramatically altered σ1/σ2 receptor binding affinity and selectivity. | nih.gov |

| Introduction of hydroxy groups | Amino-substituted benzamides | Enhanced antioxidant activity due to radical stabilization. | acs.org |

| Specific substitutions on the benzamide ring | Dopamine receptor ligands (e.g., Raclopride) | Achieved high selectivity and optimal kinetics for D-2 receptor binding. | nih.gov |

| Enantiomeric configuration | Mandelic acid derivatives | Determines specific interactions, e.g., irreversible inhibition of the P2Y12 receptor by (R)-O-chloroglycolic acid. | mdpi.com |

For this compound, the specific arrangement of two chlorine atoms and one fluorine atom on the phenyl ring creates a distinct electronic and steric profile that governs its potential interactions with a biological target.

Influence of Halogenation Patterns on Molecular Recognition and Binding

Halogenation is a powerful tool in medicinal chemistry used to modulate a molecule's properties and its interactions with biological targets. rsc.org The specific pattern of halogens on the benzamide ring of this compound—two ortho-chlorine atoms and a para-fluorine atom—has profound implications for its molecular recognition and binding capabilities.

Halogen atoms participate in a variety of noncovalent interactions, including halogen bonds (C−X···Lewis base) and hydrogen bonds (C−X···H). rsc.org The nature and strength of these interactions depend on the specific halogen. Heavier halogens like chlorine and bromine are more effective at forming halogen bonds due to the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite the C-X bond. mdpi.comyoutube.com Fluorine, being highly electronegative and less polarizable, generally does not form significant halogen bonds but readily participates in hydrogen bonds. rsc.orgmdpi.com

The influence of halogenation on binding affinity can be position-dependent. For example, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at one position produced potent ligands regardless of the halogen, whereas halogenation at another position resulted in a halogen-size-dependent decrease in affinity. acs.org The introduction of fluorine or chlorine can enhance physicochemical properties, while bromine and iodine are often used to improve selectivity. nih.gov

Key effects of the specific halogenation pattern of this compound include:

Electronic Effects: The two electron-withdrawing chlorine atoms and the highly electronegative fluorine atom significantly influence the electron density of the aromatic ring. This can increase the acidity of the amide N-H group, potentially strengthening hydrogen bonds with a receptor. nih.govresearchgate.net

Halogen Bonding: The chlorine atoms at positions 2 and 6 are capable of forming halogen bonds with Lewis bases (like oxygen or nitrogen atoms) in a protein binding pocket. acs.orgnih.gov These directional interactions can be crucial for ligand affinity and selectivity.

Steric and Conformational Effects: The ortho-substituents (chlorine) can restrict the rotation around the phenyl-carbonyl bond, locking the molecule into a more defined conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. researchgate.net Fluorine substitution has also been shown to suppress disorder in crystals by making it less likely. researchgate.net

The table below summarizes the characteristics of different halogens and their impact on molecular interactions.

| Halogen | Electronegativity | Polarizability | Primary Interactions | Impact on Properties |

|---|---|---|---|---|

| Fluorine (F) | High | Low | Hydrogen bonds, Dipole-dipole | Can improve metabolic stability and membrane permeability; often has a detrimental effect on CB1 binding when replacing a hydroxyl group. |

| Chlorine (Cl) | High | Moderate | Halogen bonds, Hydrogen bonds | Enhances physicochemical properties; can form favorable interactions with backbone Lewis bases in proteins. |

| Bromine (Br) | Moderate | High | Strong Halogen bonds | Often used to improve selectivity; prefers linear interactions with oxygen and aromatic π systems. |

| Iodine (I) | Low | Very High | Very Strong Halogen bonds | Used to improve selectivity; forms the strongest halogen bonds. |

Design Strategies for Benzamide-Based Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, serving as the foundation for a wide range of therapeutic agents. Several design strategies are employed to optimize the activity of molecules built upon this and other scaffolds.

One powerful strategy is conformational restriction . By introducing structural elements that limit the flexibility of a molecule, it can be "locked" into its bioactive conformation. researchgate.netlifechemicals.com This reduces the entropic cost of binding to a target, which can lead to enhanced potency and selectivity. lifechemicals.com For benzamide scaffolds, this can be achieved by introducing bulky ortho-substituents or by incorporating the amide into a ring system, creating conformationally locked bicyclic derivatives. researchgate.net

Another key strategy is the incorporation of bioactive molecules and functional groups onto the scaffold. numberanalytics.comnih.gov This can involve:

Surface Modification: Altering the surface properties of a scaffold through chemical, physical, or biological modifications to enhance cell adhesion, differentiation, or other desired biological responses. numberanalytics.com

Bio-composites: Blending two or more biomaterials to improve properties like cytocompatibility and mechanical strength. nih.gov

Functionalization: Attaching specific molecules, such as antioxidants or groups that mimic the extracellular matrix, to bestow novel bioactive properties onto the scaffold. uniroma1.it

In the context of this compound, its halogenated phenyl ring and amide group serve as key pharmacophoric features. Design strategies could involve modifying the amide portion, for example, by attaching different amine-containing rings to explore interactions with various receptor pockets, a strategy proven effective for σ-receptor ligands. nih.gov Furthermore, computational approaches like 3D-QSAR and pharmacophore modeling can be used to identify the essential features required for activity and to guide the design of new, more potent derivatives based on the benzamide scaffold. nih.gov

Role in Chemical Synthesis and Industrial Intermediate Research

Application as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the 2,6-dichloro-4-fluorobenzamide molecule allows it to function as a fundamental building block in the construction of more complex chemical structures. Organic chemists utilize this compound to introduce the dichlorofluorophenyl moiety into larger molecules, a common strategy in the design of bioactive compounds. The presence of the amide group, along with the halogen substituents, provides multiple points for chemical modification, enabling the creation of diverse molecular architectures. For instance, the benzamide (B126) group can undergo various reactions, such as hydrolysis, reduction, or rearrangement, to yield different functional groups, further expanding its synthetic utility.

Research on its Precursor Role in Agrochemical Development

In the field of agrochemical research, this compound and its derivatives are investigated for their potential as precursors to new pesticides and herbicides. The specific combination of halogens on the aromatic ring is known to contribute to the biological activity of many agrochemicals. Researchers explore how incorporating this structural motif can lead to the development of next-generation crop protection agents.

The synthesis of 2,6-dichloro-4-fluorobenzaldehyde (B1424262), a related chemical intermediate with wide applications in pharmaceuticals and fine chemicals, highlights the industrial relevance of this class of compounds. patsnap.com Traditional synthesis methods for such aldehydes often have environmental drawbacks and low yields, prompting research into more efficient and cleaner synthetic routes. patsnap.com

Research on its Role in Pharmaceutical Intermediate Synthesis

The compound this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The dichlorofluorophenyl group is a feature in several modern drugs, and this benzamide provides an efficient route for its incorporation.

For example, it is implicated in the synthesis of multi-kinase inhibitors used in cancer therapy. Lenvatinib, a drug used to treat thyroid and kidney cancer, contains a 4-amino-3-chlorophenoxy group linked to a quinoline (B57606) carboxamide. nih.govdaicelpharmastandards.com While not a direct precursor, the synthesis of related chloro- and fluoro-substituted benzamides and quinolines demonstrates the importance of these types of intermediates in constructing complex APIs like Lenvatinib. nih.govdaicelpharmastandards.com The synthesis of such complex molecules often involves multiple steps where intermediates like substituted benzamides are crucial. d-nb.infonih.govnih.govresearchgate.netresearchgate.net

Furthermore, research into benzamide derivatives for antimicrobial applications is an active area. Studies have shown that 2,6-dichlorobenzamide (B151250) derivatives can be synthesized and evaluated for their antimicrobial and disinfectant properties. researchgate.netipinnovative.com These studies involve reacting 2,6-dichlorobenzoyl chloride with various amines to create new benzamide compounds. researchgate.netipinnovative.com

Development of Labeled Derivatives for Radiotracer Research

In the advanced field of medical imaging, particularly Positron Emission Tomography (PET), developing labeled derivatives of this compound is a significant area of research. PET imaging requires radiotracers, which are biologically active molecules tagged with a short-lived positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18. nih.govmdpi.comnih.gov

The benzamide structure is a common scaffold for PET radioligands. nih.gov Researchers can synthesize derivatives of this compound and label them with carbon-11 to study various biological targets in the body. The process often involves the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com These radiolabeled compounds allow for the non-invasive, in-vivo visualization and quantification of biochemical processes, which is invaluable for disease diagnosis and drug development. nih.govyoutube.com

The development of these specialized molecules involves intricate multi-step syntheses and requires expertise in radiochemistry. nih.govnih.gov The ability to label benzamide derivatives opens up possibilities for creating new imaging agents for a wide range of biological targets, including receptors and enzymes in the brain. nih.govnih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dichloro-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via halogenation of fluorobenzamide derivatives. A common precursor, 2,6-dichloro-4-fluorobenzaldehyde, is prepared by chlorination of 4-fluorobenzaldehyde using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ as a catalyst . Subsequent oxidation or amidation steps yield the final product. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents) and reaction time (6–12 hours) under anhydrous conditions at 0–5°C to minimize side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% per ). Confirm structure via NMR (¹H/¹³C) and FT-IR spectroscopy:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with splitting patterns reflecting adjacent fluorine and chlorine substituents.

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and 680 cm⁻¹ (C-Cl) . Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide group or dehalogenation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products like 2,6-dichloro-4-fluorobenzoic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS). The electron-withdrawing Cl and F groups activate the benzene ring for electrophilic attack at the para position. Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Cross-validate assays using orthogonal techniques. For example, if a compound shows inconsistent IC₅₀ values in enzyme inhibition studies:

- Replicate experiments with purified enzyme isoforms (e.g., cytochrome P450 3A4 vs. 2D6).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay-specific artifacts .

Q. How can researchers design structure-activity relationship (SAR) studies for halogenated benzamides?

- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing Cl with Br or F with CF₃). Assess bioactivity (e.g., antimicrobial or pesticidal) using dose-response assays. For example, notes that N-aryl derivatives like diflubenzuron exhibit pesticidal activity via chitin synthesis inhibition. Correlate logP values (from HPLC retention times) with membrane permeability trends .

Q. What advanced techniques characterize degradation products of this compound under oxidative conditions?

- Methodology : Expose the compound to H₂O₂/UV light and analyze via LC-MS/MS (Q-TOF instrumentation). Identify major degradation pathways (e.g., hydroxylation at the 4-position or C-N bond cleavage). Compare fragmentation patterns with reference standards (e.g., 4-hydroxy-2,6-dichlorobenzoic acid) .

Key Considerations for Researchers

- Contradictions : Discrepancies in synthetic yields (e.g., vs. 14) may arise from trace moisture in reagents. Always use molecular sieves or anhydrous solvents.

- Safety : Handle chlorinated intermediates in fume hoods with PPE (nitrile gloves, goggles). Avoid inhalation of fine powders .

- Ethical Compliance : Biological testing must follow institutional guidelines for in vitro studies only .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。